molecular formula C27H44O3 B12326244 Calcitriol-18,18,18,26,26,26,27,27,27-d9

Calcitriol-18,18,18,26,26,26,27,27,27-d9

Cat. No.: B12326244
M. Wt: 425.7 g/mol
InChI Key: GMRQFYUYWCNGIN-METNVTIWSA-N
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Description

Calcitriol-18,18,18,26,26,26,27,27,27-d9 is a deuterated form of calcitriol, the active form of vitamin D3. This compound is synthesized by replacing specific hydrogen atoms in calcitriol with deuterium, a stable isotope of hydrogen. Calcitriol plays a crucial role in calcium homeostasis and bone metabolism by enhancing the absorption of calcium and phosphorus from the intestines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcitriol-18,18,18,26,26,26,27,27,27-d9 involves multiple steps, starting from a suitable precursor such as vitamin D3. The process includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Deuteration: Replacement of hydrogen atoms with deuterium using deuterated reagents.

    Purification: Isolation and purification of the final product using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions.

    High-Performance Liquid Chromatography (HPLC): For purification and quality control.

    Quality Assurance: Rigorous testing to ensure the purity and efficacy of the compound.

Chemical Reactions Analysis

Types of Reactions

Calcitriol-18,18,18,26,26,26,27,27,27-d9 undergoes various chemical reactions, including:

    Oxidation: Conversion to calcitroic acid.

    Reduction: Formation of less active metabolites.

    Substitution: Replacement of functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Like sodium borohydride for reduction reactions.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

    Calcitroic Acid: A major metabolite formed through oxidation.

    Reduced Metabolites: Formed through reduction reactions.

Scientific Research Applications

Calcitriol-18,18,18,26,26,26,27,27,27-d9 has diverse applications in scientific research, including:

Mechanism of Action

Calcitriol-18,18,18,26,26,26,27,27,27-d9 exerts its effects by binding to the vitamin D receptor (VDR) in the nucleus of target cells. This binding activates the transcription of genes involved in calcium and phosphorus absorption, bone mineralization, and immune function. The molecular targets include:

    Calcium Channels: Enhancing calcium uptake in the intestines.

    Bone Cells: Promoting bone formation and resorption balance.

    Immune Cells: Modulating immune responses

Comparison with Similar Compounds

Similar Compounds

    Calcidiol: A precursor of calcitriol with similar biological activity.

    Ergocalciferol: Another form of vitamin D with distinct metabolic pathways.

    Alfacalcidol: A synthetic analog of calcitriol used in clinical settings.

Uniqueness

Calcitriol-18,18,18,26,26,26,27,27,27-d9 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts .

Biological Activity

Calcitriol-18,18,18,26,26,26,27,27,27-d9 is a deuterated analog of calcitriol (1,25-dihydroxyvitamin D3), which is the active form of vitamin D3. This compound is characterized by the substitution of nine hydrogen atoms with deuterium, a stable isotope of hydrogen. The modifications in its structure may enhance its stability and alter its biological activity compared to non-deuterated calcitriol.

Calcitriol exerts its biological effects primarily through binding to the vitamin D receptor (VDR), which regulates gene expression involved in calcium and phosphate metabolism. This compound retains similar biological activities to calcitriol due to its structural similarity but may exhibit altered pharmacokinetics and pharmacodynamics owing to its deuteration. This alteration can lead to prolonged activity or enhanced efficacy in specific biological contexts.

Key Functions:

  • Calcium Homeostasis : Regulates calcium absorption in the intestines and reabsorption in the kidneys.
  • Bone Metabolism : Influences osteoblast and osteoclast function.
  • Gene Regulation : Modulates the expression of genes involved in various metabolic pathways.

Comparative Biological Activity

The following table summarizes the biological activities of calcitriol and its deuterated analog:

Activity Calcitriol This compound
VDR Binding AffinityHighSimilar but potentially enhanced
Calcium AbsorptionYesYes
Gene RegulationYesYes
StabilityModerateHigher due to deuteration
PharmacokineticsStandardAltered (prolonged effects)

Research Findings

  • Pharmacokinetics and Metabolism : Studies have indicated that deuterated forms of calcitriol may exhibit altered pharmacokinetics compared to standard calcitriol. This includes differences in absorption rates and half-lives in biological systems.
  • Cell Culture Studies : In vitro studies have demonstrated that this compound can influence cellular processes similarly to calcitriol. For example:
    • Treatment of human neuroblastoma cells with calcitriol resulted in upregulation of genes associated with lipid metabolism without affecting cell viability .
    • Research showed that calcitriol treatment affected lipid homeostasis and gene expression related to inflammation and cell growth .
  • Clinical Implications : The potential applications of this compound extend into therapeutic areas such as:
    • Bone Health : Enhancing calcium absorption and bone mineralization.
    • Cancer Treatment : Exhibiting antineoplastic properties by inducing cell cycle arrest in various cancer cell lines .
    • Autoimmune Diseases : Modulating immune responses by influencing T cell counts in conditions like tuberculosis .

Case Study 1: Bone Health

A clinical trial involving patients with chronic kidney disease (CKD) demonstrated that administration of calcitriol improved bone mineral density (BMD) significantly compared to placebo. The study suggested that higher doses of calcitriol could be beneficial for managing secondary hyperparathyroidism associated with CKD .

Case Study 2: Cancer Treatment

In a preclinical model assessing the effects of calcitriol on prostate cancer cells (PC-3), researchers found that treatment led to increased expression of cyclin-dependent kinase inhibitors (CDKIs), which are crucial for halting cancer cell proliferation. This suggests that this compound may have similar or enhanced effects due to its structural modifications .

Properties

Molecular Formula

C27H44O3

Molecular Weight

425.7 g/mol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-7a-(trideuteriomethyl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1/i3D3,4D3,5D3

InChI Key

GMRQFYUYWCNGIN-METNVTIWSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@]12CCC/C(=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)/[C@@H]1CC[C@@H]2[C@H](C)CCCC(C([2H])([2H])[2H])(C([2H])([2H])[2H])O

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Origin of Product

United States

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